1-Decyne

Catalog No.
S564185
CAS No.
764-93-2
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decyne

CAS Number

764-93-2

Product Name

1-Decyne

IUPAC Name

dec-1-yne

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3

InChI Key

ILLHQJIJCRNRCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC#C

Synonyms

n-Octyl acetylene

Canonical SMILES

CCCCCCCCC#C

Organic Synthesis

1-Decyne is often used as a starting material in organic synthesis for producing polymers, pharmaceuticals, and specialty chemicals . Thanks to its carbon-carbon triple bond, decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds .

Stabilization of Ruthenium Nanoparticles

1-Decyne has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds . This application is particularly relevant in the field of nanotechnology and materials science.

Suzuki-Miyaura Couplings

1-Decyne is used as a model substrate in Suzuki-Miyaura couplings . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .

Sonogashira Couplings

Sonogashira couplings also use 1-Decyne as a substrate . This reaction is used to form carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides .

Huisgen Cycloadditions

1-Decyne participates in Huisgen cycloadditions , a type of organic reaction used to synthesize 1,2,3-triazoles .

Borylations

Borylation reactions also involve 1-Decyne . These reactions are used to introduce boron into organic compounds, which can be useful for subsequent transformations .

Hydrogenation

Under the catalysis of platinum, 1-Decyne reacts with hydrogen to produce decane . This reaction is particularly useful in the field of petrochemicals and fuels, where alkanes like decane are key components .

Synthesis of Complex Organic Compounds

Thanks to its carbon-carbon triple bond, 1-Decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds . This makes it a valuable tool in the field of organic chemistry .

1-Decyne is a terminal alkyne with the chemical formula C10H18C_{10}H_{18} and a molecular weight of approximately 138.25 g/mol. It features a triple bond between the first and second carbon atoms in its linear chain, making it an important member of the alkyne family. Its structure can be represented as HCC(CH2)7CH3HC≡C(CH_2)_7CH_3, indicating that it has a carbon chain of ten carbons with the triple bond at the terminal position. 1-Decyne is also known by other names such as octylacetylene and dec-1-yne .

Physical Properties

  • Boiling Point: 174-176 °C
  • Melting Point: -44 °C
  • Density: 0.767 g/cm³
  • Flash Point: 50 °C (122 °F)
  • Odor: Petrol-like .

Typical for alkynes, including hydrogenation, halogenation, and polymerization.

  • Hydrogenation: 1-Decyne can react with hydrogen gas to form decane:
    2H2+C10H18C10H222H_2+C_{10}H_{18}\rightarrow C_{10}H_{22}
    This reaction is exothermic, releasing energy during the process .
  • Halogenation: It can also react with halogens such as bromine or chlorine, leading to the formation of dihaloalkanes.
  • Polymerization: Under certain conditions, 1-decyne can undergo polymerization to form poly(1-decyne), which is useful in creating materials with specific properties .

Several methods are available for synthesizing 1-decyne:

  • Terminal Alkylation: One common method involves the dehydrohalogenation of terminal alkyl halides using strong bases.
  • Sonogashira Coupling: A more advanced method includes the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts.
  • Hydrocarbon Cracking: Additionally, it can be obtained from petroleum refining processes where longer-chain hydrocarbons are cracked to yield shorter alkyne compounds .

1-Decyne has several practical applications across various fields:

  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Nanoparticle Stabilization: It has been used to stabilize ruthenium nanoparticles by forming interfacial bonds, enhancing their catalytic properties .
  • Polymer Production: Its ability to polymerize makes it useful in creating specialty polymers with unique properties.

Research on interaction studies involving 1-decyne primarily focuses on its reactivity with other chemical species rather than biological interactions. For instance, studies have shown that it can interact with hydroxyl radicals in the atmosphere, influencing its environmental fate and behavior .

Additionally, its role as a stabilizing agent for nanoparticles highlights its potential interactions at the molecular level within catalytic systems.

Several compounds share structural similarities with 1-decyne. Below is a comparison highlighting their uniqueness:

Compound NameFormulaKey Features
1-DeceneC10H20C_{10}H_{20}Contains a double bond; used in polymer production.
1-OctyneC8H14C_{8}H_{14}Shorter carbon chain; used in organic synthesis.
1-DodecyneC12H22C_{12}H_{22}Longer carbon chain; exhibits similar chemical properties but different boiling/melting points.
1-HeptyneC7H12C_{7}H_{12}Shorter alkyne; used similarly but less prevalent than longer alkynes like 1-decyne.

Uniqueness of 1-Decyne:
1-Decyne's unique position as a terminal alkyne allows it to participate in specific reactions that are not possible for saturated hydrocarbons or other unsaturated compounds like alkenes. Its applications in nanoparticle stabilization and organic synthesis further distinguish it from similar compounds .

XLogP3

4.6

UNII

ULR28GD98Q

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (84.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

27381-15-3
764-93-2

Wikipedia

1-decyne

General Manufacturing Information

1-Decyne: ACTIVE

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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